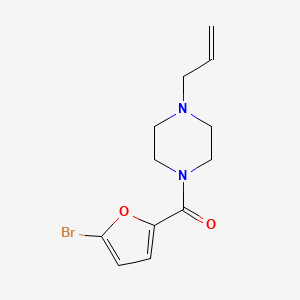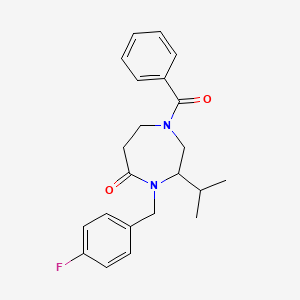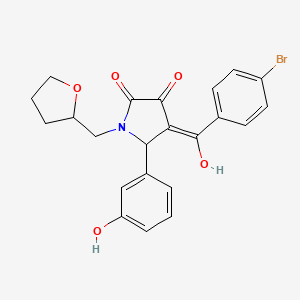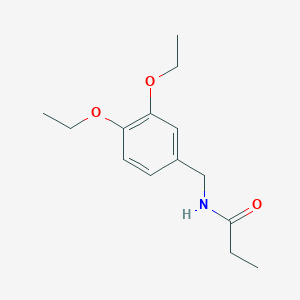![molecular formula C15H12ClFN4S B5316075 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316075.png)
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine, also known as CFTR inhibitor-172, is a small molecule compound that has been developed as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in the regulation of ion and fluid transport across epithelial tissues, and its dysfunction is associated with the development of cystic fibrosis (CF) and other related diseases.
作用機序
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 binds to a specific site on the this compound protein and blocks its function as a chloride channel. The exact mechanism of action is not fully understood, but it is believed that this compound inhibitor-172 stabilizes the closed state of the this compound channel, preventing it from opening and allowing chloride ions to pass through. This leads to a decrease in chloride secretion across epithelial tissues, which is the hallmark of CF and related diseases.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to have a potent inhibitory effect on this compound-mediated chloride secretion in various epithelial tissues, including the airways, sweat glands, and pancreas. This leads to a decrease in mucus production, which is a major contributor to the pathogenesis of CF. This compound inhibitor-172 has also been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of CF-related lung disease. However, this compound inhibitor-172 has also been shown to have off-target effects on other ion channels and transporters, which may limit its usefulness as a research tool.
実験室実験の利点と制限
The main advantage of 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 is its potency and selectivity as a this compound inhibitor. It has been extensively validated as a research tool and has been used in numerous studies to investigate the role of this compound in various physiological and pathological processes. However, this compound inhibitor-172 has some limitations as a research tool. It has been shown to have off-target effects on other ion channels and transporters, which may complicate data interpretation. In addition, this compound inhibitor-172 has limited solubility in aqueous solutions, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for the use of 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 in research and drug discovery. One area of interest is the development of more potent and selective this compound inhibitors that can be used as therapeutics for CF and related diseases. Another area of interest is the investigation of the role of this compound in other tissues and diseases, such as the gastrointestinal tract and certain cancers. Finally, the development of new experimental models and techniques, such as organoids and gene editing, may provide new insights into the mechanisms of this compound dysfunction and the development of new therapies.
合成法
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 was first synthesized by a team of researchers led by Dr. Alan Verkman at the University of California, San Francisco. The synthesis method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-chloro-4-fluorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-5-chloropyridine. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 has been extensively used as a research tool to investigate the role of this compound in various physiological and pathological processes. It has been shown to inhibit this compound-mediated chloride secretion in epithelial cells, which makes it a valuable tool for studying the mechanisms of CF and related diseases. This compound inhibitor-172 has also been used to study the role of this compound in other tissues, such as the pancreas, sweat glands, and reproductive organs. In addition, this compound inhibitor-172 has been used in drug discovery efforts to identify new compounds that can modulate this compound activity for the treatment of CF and related diseases.
特性
IUPAC Name |
2-[5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4S/c1-21-14(13-4-2-3-7-18-13)19-20-15(21)22-9-10-5-6-11(17)8-12(10)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEIMYXBOUAYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)


![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)
![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)
![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)

![9-(4-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5316089.png)
![5-imino-2-isopropyl-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316103.png)
